Chemical structure and molecular weight of veratric acid glucuronide
Chemical structure and molecular weight of veratric acid glucuronide
Molecular Characterization, Synthesis, and Toxicological Implications
Executive Summary
Veratric acid glucuronide (1-O-veratroyl-
For drug development professionals, this molecule is not merely an excretion product; it is an acyl glucuronide . Unlike ether glucuronides, acyl glucuronides are chemically reactive electrophiles capable of undergoing intramolecular rearrangement and covalent binding to plasma proteins/tissue macromolecules via transacylation.[1] This guide provides a definitive technical reference for its structure, synthesis, and stability assessment.
Part 1: Molecular Identity & Physicochemical Properties
The following data characterizes the 1-O-acyl-glucuronide form, which is the biologically relevant conjugate formed by UDP-glucuronosyltransferases (UGTs).
| Property | Specification |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[(3,4-dimethoxybenzoyl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Common Name | Veratric acid glucuronide; 1-O-Veratroyl- |
| Aglycone | Veratric Acid (3,4-Dimethoxybenzoic acid) |
| Molecular Formula | |
| Molecular Weight | 358.30 g/mol |
| Exact Mass | 358.0899 Da |
| Linkage Type | Ester (Acyl) Glucuronide |
| pKa (COOH) | ~2.8 - 3.2 (Glucuronic acid moiety) |
| Solubility | High (Water, MeOH); Low (Non-polar organic solvents) |
| SMILES | COC1=C(C=C(C=C1)C(=O)O[C@@H]2C(=O)O)O)O)O)OC |
Part 2: Biosynthesis & Metabolic Pathway
In vivo, veratric acid is conjugated with glucuronic acid via the action of UDP-glucuronosyltransferases (UGTs). Based on the structural scaffold of benzoic acids, this reaction is primarily catalyzed by hepatic isoforms UGT1A9 and UGT2B7 , which show high affinity for carboxyl groups on short-chain aromatics.
Pathway Logic[2]
-
Substrate Activation: UGTs facilitate the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDP-GA).
-
Nucleophilic Attack: The carboxylate oxygen of veratric acid attacks the C1 anomeric carbon of UDP-GA.
-
Inversion of Configuration: The reaction proceeds via an
-like mechanism, resulting in the -anomer exclusively.
Figure 1: Enzymatic conjugation of veratric acid. The reaction occurs primarily in the hepatic endoplasmic reticulum.
Part 3: Chemical Synthesis Protocol
Expert Insight: Synthesizing acyl glucuronides is challenging due to their instability. Standard alkaline hydrolysis (used to deprotect methyl esters) will hydrolyze the acyl bond you just created. Therefore, the Selective Acylation of Benzyl D-Glucuronate method is recommended. This allows for deprotection via neutral hydrogenolysis, preserving the labile acyl linkage.
Reagents Required[3][2][4]
-
Veratric acid (1.0 eq)
-
Benzyl D-glucuronate (1.0 eq) (Protecting group on C6 carboxyl only)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (Coupling agent)
-
DMAP (Catalytic amount)
-
DMF or Pyridine (Solvent)
- gas and Pd/C (10%) (For deprotection)
Step-by-Step Methodology
-
Coupling (Esterification):
-
Dissolve Veratric acid (1 mmol) and Benzyl D-glucuronate (1 mmol) in anhydrous DMF (5 mL) under nitrogen.
-
Add DCC (1.1 mmol) and a catalytic amount of DMAP.
-
Stir at
for 1 hour, then warm to room temperature and stir for 12–24 hours. -
Mechanism:[1][3][5][6][7] The carboxyl group of veratric acid is activated by DCC and attacked by the anomeric hydroxyl (C1-OH) of the glucuronate.
-
Purification: Filter off the dicyclohexylurea (DCU) precipitate. Concentrate the filtrate. Purify the intermediate (Benzyl 1-O-veratroyl-glucuronate) via flash chromatography (Silica gel,
).
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the intermediate in MeOH or EtOAc.
-
Add 10% Pd/C catalyst (10% w/w of substrate).
-
Stir under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 2–4 hours.
-
Critical Control Point: Monitor via TLC. Stop immediately upon disappearance of the starting material to prevent reduction of the aromatic ring (though unlikely under mild conditions).
-
-
Isolation:
-
Filter through Celite to remove the catalyst.
-
Evaporate solvent in vacuo at low temperature (
) to avoid thermal rearrangement. -
Lyophilize to obtain Veratric Acid Glucuronide as a white amorphous powder.
-
Part 4: Toxicological Implications (Acyl Migration)[1]
The "So What?" for Drug Development: Veratric acid glucuronide is an acyl glucuronide . Unlike ether glucuronides (which are stable), acyl glucuronides possess a reactive ester bond at the C1 position. At physiological pH (7.4), they undergo intramolecular transacylation (acyl migration).
This poses a toxicological risk because:
-
Migration: The veratroyl group moves from C1
C2 C3 C4 hydroxyls of the glucuronic acid ring. -
Ring Opening: The migration isomers (specifically C2, C3, C4) are in equilibrium with their open-chain aldehyde forms.
-
Covalent Binding: The aldehyde can condense with lysine residues on serum albumin or tissue proteins (Schiff base formation), leading to hapten formation and potential immune-mediated toxicity (DILI - Drug-Induced Liver Injury).
Figure 2: The mechanism of acyl migration and protein adduction.[1] The 1-O-acyl form is unstable at physiological pH, rearranging to isomers that can covalently bind to proteins.
Part 5: Analytical Characterization
To validate the synthesis or identify the metabolite in biological matrices, use the following markers:
1. Mass Spectrometry (LC-MS/MS)[2]
-
Ionization: Negative Mode (ESI-).[7]
-
Precursor Ion
: m/z 357.08. -
Diagnostic Fragment: Loss of the glucuronyl moiety (176 Da).
-
Fragment m/z: 181.05 (Veratrate anion).
-
Fragment m/z: 113.02 (Glucuronic acid fragment).
-
2. Nuclear Magnetic Resonance (
-NMR)
-
Anomeric Proton (H-1): The diagnostic doublet for the
-anomer of an acyl glucuronide typically appears downfield due to the deshielding effect of the ester linkage.-
Shift:
5.6 – 5.8 ppm. -
Coupling Constant:
Hz (confirming -configuration).
-
-
Aromatic Protons: Signals corresponding to the 3,4-dimethoxybenzoic acid ring (approx
7.0 – 7.8 ppm). -
Methoxy Groups: Two strong singlets at
3.8 – 3.9 ppm.
References
-
PubChem. (2025).[8][7] Veratric Acid Glucuronide (CID 163073803).[8] National Center for Biotechnology Information. [Link]
-
Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 806-848. (Authoritative review on acyl glucuronide synthesis and reactivity). [Link]
-
Regan, S., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367-395. (Key reference for toxicological implications of acyl migration). [Link]
-
Kaspersen, F. M., et al. (1987). Synthesis of glucuronides. Xenobiotica, 17(12), 1451-1471. (Foundational protocol for selective acylation methods). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Vildagliptin-β-O-Glucuronide [scirp.org]
- 4. US2520255A - Glucuronic acid synthesis - Google Patents [patents.google.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Identification of human UDP-glucuronosyltransferase isoforms responsible for the glucuronidation of glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Veratric Acid Glucuronide | C15H18O10 | CID 163073803 - PubChem [pubchem.ncbi.nlm.nih.gov]
